molecular formula C25H28N2O4S B11210320 N-(2,5-dimethoxyphenyl)-2-[(4-methoxybenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(2,5-dimethoxyphenyl)-2-[(4-methoxybenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11210320
M. Wt: 452.6 g/mol
InChI Key: SUFATRVOSFYOTC-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHOXYPHENYL)-2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHOXYPHENYL)-2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene core, followed by functionalization at various positions to introduce the desired substituents. Common reagents and conditions include:

    Starting Materials: Benzothiophene derivatives, methoxyphenyl compounds, and amines.

    Reagents: Catalysts such as palladium or copper, solvents like dichloromethane or ethanol, and bases like sodium hydroxide or potassium carbonate.

    Conditions: Reactions may be carried out under reflux, inert atmosphere (e.g., nitrogen or argon), and controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHOXYPHENYL)-2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines or carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets and potential as a bioactive compound.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar core structures but different substituents.

    Methoxyphenyl Compounds: Compounds with methoxy groups attached to phenyl rings.

Uniqueness

N-(2,5-DIMETHOXYPHENYL)-2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C25H28N2O4S

Molecular Weight

452.6 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(4-methoxyphenyl)methylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C25H28N2O4S/c1-29-17-10-8-16(9-11-17)15-26-25-23(19-6-4-5-7-22(19)32-25)24(28)27-20-14-18(30-2)12-13-21(20)31-3/h8-14,26H,4-7,15H2,1-3H3,(H,27,28)

InChI Key

SUFATRVOSFYOTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C3=C(S2)CCCC3)C(=O)NC4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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